4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine
Description
Properties
IUPAC Name |
4-chloro-N-methyl-6-methylsulfanylpyrimidin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3S/c1-8-4-5(7)9-3-10-6(4)11-2/h3,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCSPUOYKXVFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CN=C1Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-methylthiopyrimidine.
Methylation: The methylation of the amino group is achieved using methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the compound can undergo reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminopyrimidine derivatives, while oxidation of the methylsulfanyl group can produce sulfoxides or sulfones.
Scientific Research Applications
4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
The structural and functional properties of 4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine are best understood by comparing it to related pyrimidine derivatives. Below is a detailed analysis:
Structural Comparison
Table 1: Substituent Positions and Molecular Properties
Functional and Reactivity Differences
Electron Effects :
- The SCH₃ group in the target compound is electron-donating, enhancing nucleophilic aromatic substitution (NAS) reactivity at position 4 compared to nitro-substituted analogs (e.g., 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine), where the nitro group deactivates the ring .
- Chlorine at position 4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) in derivatives like 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine, but this reactivity is modulated by adjacent substituents .
- Biological Activity: Pyrimidines with SCH₃ groups (e.g., the target compound) are associated with improved pharmacokinetic profiles due to increased lipophilicity, as seen in antimicrobial thienopyrimidines . Nitro-substituted pyrimidines (e.g., 4-Chloro-6-methyl-5-nitropyrimidin-2-amine ) often exhibit higher cytotoxicity but lower metabolic stability compared to SCH₃ analogs.
- Synthetic Utility: The target compound can be synthesized via lithiation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine followed by methylation, similar to methods used for thienopyrimidines . In contrast, nitro-substituted derivatives require nitration steps under harsh conditions (e.g., HNO₃/H₂SO₄), limiting their compatibility with sensitive functional groups .
Key Research Findings
- Antimicrobial Activity: Pyrimidines with SCH₃ groups (e.g., thieno[2,3-d]pyrimidinones) show potent antibacterial activity, with MIC values as low as 1 µg/mL against Staphylococcus aureus .
- Crystallographic Data: Intramolecular hydrogen bonding (N–H⋯N) in analogs like 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine stabilizes their conformation, a feature critical for receptor binding .
- Structure-Activity Relationships (SAR) : Substitution at position 6 (e.g., SCH₃ vs. CH₃) significantly impacts solubility and target affinity, as demonstrated in kinase inhibitor studies .
Biological Activity
4-Chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine is a heterocyclic organic compound belonging to the pyrimidine family. Its unique structural characteristics, including a chloro group, a methyl group, and a methylthio group, contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the compound's biological activity, including its potential applications in cancer treatment and antimicrobial properties.
The chemical formula of this compound is C₇H₈ClN₃S. The compound is characterized by its ability to interact with various biological targets, including enzymes and receptors, which modulate their activity and result in significant biological responses.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 36 |
| HeLa | 34 |
| MCF-7 | <100 |
These findings suggest that the compound induces apoptosis in cancer cells, as evidenced by increased caspase activity and morphological changes associated with apoptosis .
Antimicrobial Activity
The compound also shows promising antimicrobial effects against various pathogens. It has demonstrated significant inhibitory action against:
- Bacteria : E. coli and S. aureus
- Fungi : A. flavus and A. niger
These results indicate that this compound may serve as an effective agent against infections caused by these microorganisms .
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The compound binds to target proteins, inhibiting their function and leading to downstream effects that alter cellular processes. For example, it has been shown to inhibit phosphodiesterase IV (PDE4), which is involved in inflammatory responses .
Case Studies
- Antitumor Efficacy : In a xenograft mouse model using MDA-MB-435 cells, the compound was administered at a dose of 75 mg/kg three times a week. Results indicated moderate weight loss but significant antitumor effects compared to the control group at the end of the trial .
- Antimicrobial Testing : Clinical trials assessing the efficacy of the compound against E. coli and S. aureus showed that it could significantly reduce bacterial counts in vitro, suggesting its potential for treating bacterial infections .
Q & A
Q. Q1. What are the optimal synthetic routes for 4-chloro-N-methyl-6-(methylsulfanyl)pyrimidin-5-amine, and how can reaction yields be maximized?
Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing intermediates like 5-(chloromethyl)-substituted pyrimidines with methylamine in chloroform, followed by purification using silica gel column chromatography (CHCl₃ as eluent), yields ~78% purity . Key factors include:
- Reaction time : Prolonged reflux (5+ hours) ensures complete substitution.
- Solvent choice : Chloroform enhances solubility of aromatic intermediates.
- Purification : Crystallization from methanol improves crystal quality for structural validation .
Basic Research: Structural Characterization
Q. Q2. What crystallographic tools and parameters are critical for resolving the molecular structure of this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL or ORTEP-3 is recommended. Key parameters:
- Resolution : High-resolution data (≤ 0.8 Å) ensures accurate bond-length measurements.
- Twinned data refinement : SHELXL handles twinning via HKLF 5 format .
- Thermal displacement parameters : Anisotropic refinement for non-H atoms, isotropic for H-atoms (riding model) .
Example: A related pyrimidine derivative showed a mean C–C bond length of 0.003 Å and R factor = 0.034 .
Advanced Research: Data Contradiction Analysis
Q. Q3. How should researchers address discrepancies between NMR spectral data and computational (DFT) predictions for this compound?
Answer: Contradictions often arise from:
- Dynamic effects : Rotameric equilibria of the methylsulfanyl group alter NMR peak splitting. Use variable-temperature NMR to confirm .
- Solvent interactions : Chloroform-d may stabilize specific conformers. Compare with DMSO-d₆ spectra .
- DFT limitations : Basis sets (e.g., B3LYP/6-311+G(d,p)) may underestimate van der Waals interactions. Cross-validate with MP2 calculations .
Advanced Research: Mechanistic Studies
Q. Q4. What experimental strategies elucidate the reaction mechanism of nucleophilic substitution at the 4-chloro position?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated methylamine (CD₃NH₂) to identify rate-determining steps .
- Trapping intermediates : Use LC-MS to detect transient species like Meisenheimer complexes.
- Computational modeling : Gaussian-based simulations (e.g., transition state optimization) predict regioselectivity .
Advanced Research: Polymorphism and Bioactivity
Q. Q5. How does polymorphism influence the biological activity of this compound, and how can polymorphs be characterized?
Answer: Polymorphs exhibit varied bioactivity due to differences in:
- Crystal packing : Hydrogen-bonding networks (N–H⋯S or Cl⋯π interactions) alter solubility .
- Thermal stability : DSC/TGA identifies stable forms (e.g., melting points 469–471 K ).
- Bioassays : Test polymorphs against enzyme targets (e.g., kinase inhibition) to correlate structure-activity relationships .
Advanced Research: Computational Chemistry
Q. Q6. Which software packages are recommended for molecular docking studies involving this compound?
Answer:
- AutoDock Vina : For ligand-receptor binding affinity calculations. Parameterize the methylsulfanyl group using GAFF force fields.
- PyMOL : Visualize docking poses and π-stacking interactions with aromatic residues.
- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
